molecular formula NULL B1166350 Naringinase CAS No. 9068-31-9

Naringinase

Cat. No.: B1166350
CAS No.: 9068-31-9
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Description

Biochemical Classification and Enzymatic Identity

This compound belongs to the glycoside hydrolase family 78 according to the Carbohydrate-Active Enzymes database classification system. This enzyme complex possesses the primary enzymatic classification number EC 3.2.1.40, which corresponds to alpha-L-rhamnosidase activity. The glycoside hydrolase family 78 encompasses enzymes that specifically catalyze the hydrolysis of alpha-L-rhamnosidic linkages through an inverting mechanism. Structurally, this compound is characterized by the presence of conserved catalytic residues, including Asp567 and Glu841 in the active site, which are essential for enzymatic function. The enzyme demonstrates typical molecular masses ranging from 80 to 120 kilodaltons and exhibits optimal activity at pH values between 4.0 and 8.0, with temperature optima around 50 degrees Celsius.

The biochemical identity of this compound extends beyond simple classification, encompassing its unique position as a hydrolytic enzymatic complex with dual functionality. This classification reflects the enzyme's ability to process complex glycosidic substrates through sequential hydrolytic reactions. The enzymatic identity is further distinguished by its substrate specificity toward flavonoid glycosides, particularly those containing terminal alpha-rhamnose and beta-glucose residues. Research has demonstrated that this compound exhibits remarkable selectivity for natural glycosides including naringin, rutin, quercitrin, hesperidin, and various terpenyl glycosides. The enzyme's classification within the inverting mechanism category indicates that it catalyzes glycosidic bond hydrolysis through acid-base assisted single displacement, resulting in inversion of the anomeric configuration.

Historical Context of this compound Discovery and Research Evolution

The discovery of this compound traces back to the early twentieth century when researchers first isolated this enzyme from plant sources. Hall initially obtained this compound from celery seeds in 1938, marking the beginning of systematic research into this enzymatic complex. Subsequently, in 1958, both Hall and Ting independently isolated this compound from grapefruit leaves, expanding the understanding of its natural occurrence and potential applications. These pioneering studies established the foundation for this compound research and highlighted its significance in citrus fruit processing.

Following these initial discoveries, research attention shifted toward microbial sources of this compound due to practical considerations regarding availability and scalability. Thomas and colleagues conducted extensive screening of microorganisms for this compound production in 1958, leading to the identification of numerous bacterial and fungal producers. Kishi's seminal work in 1955 involved screening 96 strains and established Aspergillus niger as the most productive source of this compound. This discovery revolutionized the field by demonstrating that microbial fermentation could provide a reliable and economically viable method for this compound production.

The evolution of this compound research accelerated significantly during the 1960s with the establishment of commercial production processes. The Tanabe Pharmaceuticals Company developed the first commercial this compound preparation marketed as Kumitanase, based on purification studies conducted by Okada and colleagues in 1963. Simultaneously, Smythe and Thomas filed a United States patent in 1960 describing industrial-scale enzyme production methods achieving approximately 100 units per milliliter. These developments marked the transition from laboratory curiosity to industrial commodity, establishing this compound as a commercially significant enzyme.

Structural Composition as a Multienzyme Complex

This compound exists as a sophisticated multienzyme complex comprising two distinct catalytic domains that function in coordinated fashion. The structural architecture of this enzyme complex enables sequential processing of substrate molecules through spatially organized active sites. Each component of the complex maintains specific substrate recognition capabilities while contributing to the overall catalytic efficiency of the system. The multienzyme nature of this compound represents an evolutionary adaptation that allows for complete substrate conversion through a single enzymatic entity.

The structural composition includes an alpha-L-rhamnosidase domain responsible for cleaving rhamnose linkages and a beta-D-glucosidase domain that processes glucose-containing substrates. These domains are integrated within a single protein complex, ensuring coordinated substrate processing and efficient product formation. Crystallographic studies have revealed that this compound possesses multiple structural domains, with the largest characterized structure containing six distinct domains including a catalytic domain and carbohydrate binding module. The catalytic domain exhibits a characteristic alpha/alpha barrel structure typical of clan-L glycoside hydrolases.

Recent structural investigations have identified variations in domain organization among different this compound sources. While some this compound enzymes contain five distinct domains including beta-sandwich structures and alpha/alpha barrel configurations, others display more compact architectures with fewer structural elements. These structural variations reflect evolutionary adaptations to different environmental conditions and substrate specificities while maintaining core catalytic functionality.

Dual Catalytic Activities: alpha-L-rhamnosidase (EC 3.2.1.40) and beta-D-glucosidase (EC 3.2.1.21)

The dual catalytic activities of this compound enable sequential hydrolysis of complex glycosidic substrates through a coordinated two-step mechanism. The alpha-L-rhamnosidase activity, classified under EC 3.2.1.40, specifically targets the terminal rhamnose residues in substrate molecules, cleaving the alpha-L-rhamnosidic linkage to release rhamnose and generate an intermediate product. This initial hydrolytic step is crucial for substrate processing and represents the rate-limiting step in the overall reaction sequence.

Following rhamnose removal, the beta-D-glucosidase activity, designated as EC 3.2.1.21, processes the intermediate product by cleaving beta-glucosidic bonds. This secondary hydrolytic reaction completes the substrate conversion process, yielding glucose and the final aglycone product. In the case of naringin processing, the alpha-L-rhamnosidase activity converts naringin to prunin and rhamnose, while the subsequent beta-D-glucosidase activity transforms prunin into naringenin and glucose. This sequential processing ensures complete substrate utilization and maximizes product yield.

Kinetic studies have demonstrated that the two catalytic activities exhibit different substrate affinities and catalytic efficiencies. Research has shown that this compound displays varying activity levels toward different substrates, with relative activities including beta-D-glucosidase at 12.5 percent, beta-D-xylosidase at 6.4 percent, and alpha-L-arabinosidase at 33 percent compared to its primary rhamnosidase activity. These secondary activities contribute to the enzyme's versatility and enable processing of diverse glycosidic substrates beyond its primary targets.

The mechanistic coordination between the two catalytic activities involves sophisticated protein conformational changes and substrate channeling mechanisms. Detailed kinetic analysis has revealed that both activities may exhibit positive substrate cooperativity, indicating allosteric regulation and complex enzyme-substrate interactions. This cooperativity suggests that substrate binding to one active site influences the catalytic efficiency of the other site, optimizing overall enzymatic performance.

Taxonomic Distribution and Evolutionary Significance

This compound demonstrates widespread taxonomic distribution across multiple biological kingdoms, reflecting its evolutionary importance and functional conservation. The enzyme occurs naturally in plants, yeasts, fungi, and bacteria, indicating independent evolutionary development or horizontal gene transfer events. Among plant sources, this compound has been identified in celery seeds, grapefruit leaves, and various citrus tissues, suggesting its role in plant secondary metabolism and defense mechanisms.

Microbial sources represent the most extensively studied and commercially important this compound producers. Fungal species, particularly those belonging to the genus Aspergillus, serve as primary industrial sources due to their high enzymatic yields and fermentation characteristics. Aspergillus niger has emerged as the predominant production organism, with numerous strains demonstrating exceptional this compound biosynthesis capabilities. Other significant fungal producers include Aspergillus oryzae, Aspergillus flavus, Penicillium species, and Rhizopus species.

Bacterial this compound production, while less common than fungal sources, represents an important evolutionary lineage with distinct characteristics. The ram gene encoding rhamnosidase activity is considered rare and occurs in limited bacterial species, primarily within Bacillus genera and selected other bacterial groups. Recent genomic analyses have identified this compound-encoding genes in various bacterial species including Bacteroides thetaiotaomicron, Streptomyces avermitilis, and several lactic acid bacteria.

The evolutionary significance of this compound extends beyond taxonomic distribution to encompass functional adaptation and enzyme engineering potential. Comparative analysis of this compound sequences across different species reveals conserved catalytic motifs and variable regions that contribute to substrate specificity and environmental adaptation. These evolutionary insights provide valuable information for protein engineering efforts aimed at developing improved enzyme variants with enhanced stability, activity, or substrate specificity for industrial applications.

Properties

CAS No.

9068-31-9

Molecular Formula

NULL

Synonyms

NARINGINASE; naringinase from penicillium decumbens; naringinasefrompencilliumspecies; NARINGINASE, FROM PENICILIUM SP.; alpha-L-Naringinase

Origin of Product

United States

Preparation Methods

Solid-State vs. Submerged Fermentation

Solid-state fermentation (SSF) and submerged fermentation (SmF) represent the two primary approaches for this compound production. SSF leverages agro-industrial residues like citrus peels as both substrate and inducer, creating a cost-effective matrix for fungal growth. Aspergillus niger KMS cultivated on red grapefruit albedo and flavedo under SSF achieved a this compound activity of 816 µmol·min⁻¹·g⁻¹, attributed to the synergistic effects of naringin and citrus-derived polysaccharides. In contrast, SmF employs liquid media for higher process control. A study using Aspergillus niger van Tieghem in SmF with tofu wastewater as a low-cost substrate yielded 249.6 U·ml⁻¹, demonstrating the scalability of this method in bioreactors.

Table 1: Comparative Analysis of Fermentation Methods

MethodStrainSubstrateActivityReference
Solid-StateA. niger KMSRed grapefruit albedo816 µmol·min⁻¹·g⁻¹
SubmergedA. niger van TieghemTofu wastewater249.6 U·ml⁻¹
SubmergedA. flavus KLA-80Synthetic media559 U·ml⁻¹

Optimization of Fermentation Parameters

Response surface methodology (RSM) has been pivotal in refining fermentation conditions. For A. niger van Tieghem, a rotatable central composite design identified optimal parameters as 29.8°C, pH 4.7, and 14.9 g·L⁻¹ naringin, yielding 545.2 IU·g⁻¹. Temperature and pH stability studies revealed that this compound retains 90% activity at 50°C and pH 5.0, making it suitable for industrial applications.

Culture Media Engineering and Inducer Selection

Carbon and Nitrogen Source Optimization

Rhamnose emerges as the preferred carbon source due to its structural similarity to naringin’s rhamnose moiety. A Box–Wilson factor–gradient-optimized medium for A. niger KMS contained 2.789 g·100 mL⁻¹ rhamnose, 3.332 g·100 mL⁻¹ NaNO₃, and 3.427 g·100 mL⁻¹ yeast extract, achieving a 2.3-fold increase in enzyme activity compared to baseline. Nitrogen sources like yeast extract and NaNO₃ enhance mycelial growth, with FeCl₃ in Media-1 (0.1 g·L⁻¹) boosting oxidation-reduction reactions critical for enzyme synthesis.

Inducer Efficacy and Concentration

Naringin, the canonical inducer, stimulates enzyme biosynthesis at concentrations up to 14.9 g·L⁻¹. However, citrus peels—containing 1.2–2.5% naringin—serve as dual-purpose substrates and inducers. Pomelo peel powder increased this compound yield by 38% in A. terreus cultures, underscoring the viability of waste valorization.

Table 2: Media Composition for High-Yield this compound Production

ComponentConcentration (g·100 mL⁻¹)RoleReference
Rhamnose2.789Carbon source
NaNO₃3.332Nitrogen source
Yeast extract3.427Nitrogen/organics
KH₂PO₄0.184Phosphate buffer
Red grapefruit albedo0.855Inducer/substrate

Extraction and Purification Techniques

Enzyme Recovery from Fermentation Broth

Post-fermentation, this compound is concentrated via ammonium sulfate precipitation or ultrafiltration. A 70% ammonium sulfate cut precipitated 89% of the enzyme from A. niger KMS culture fluid, yielding a specific activity of 5460 IU·g⁻¹ after ion-exchange chromatography. Alternatively, NADES-based extractive fermentation enabled simultaneous production and purification, achieving 736.85 U·mg⁻¹ purity in a single step.

Chromatographic Purification

Ion-exchange chromatography using DEAE-cellulose resins remains the gold standard. Partially purified this compound from A. niger van Tieghem showed a 9.92-fold increase in specific activity (5460 IU·g⁻¹), with SDS-PAGE revealing dominant bands at 65 kDa and 80 kDa, corresponding to the α-L-rhamnosidase and β-D-glucosidase subunits.

Innovative Preparation Methods

NADES-Based Extractive Fermentation

Natural deep eutectic solvents (NADES) like choline chloride-glycerol (1:2 molar ratio) facilitate in-situ extraction, reducing downstream processing costs. At 74.5% NADES and 15% Na₂SO₄, this compound activity reached 249.6 U·ml⁻¹, with the solvent recyclable for five cycles without efficiency loss.

Immobilization for Enhanced Stability

Covalent immobilization on tannin-aminohexyl cellulose improved operational stability, with the immobilized enzyme retaining 80% activity after 10 batch cycles. This method also shifted the pH optimum from 4.0 to 5.0, broadening industrial applicability .

Chemical Reactions Analysis

Reaction Mechanism of Naringinase

This compound hydrolyzes naringin (4',5,7-trihydroxyflavanone-7-rhamnoglucoside) in a two-step process:

  • α-L-Rhamnosidase Activity : Cleaves the α-1,2 glycosidic bond between rhamnose and glucose, yielding prunin (naringenin-7-glucoside).

  • β-D-Glucosidase Activity : Hydrolyzes the β-1,4 glycosidic bond in prunin, releasing glucose and naringenin (4',5,7-trihydroxyflavanone), a non-bitter compound .

Table 1: Enzymatic Steps in Naringin Hydrolysis

StepSubstrateEnzyme ComponentProducts
1Naringinα-L-RhamnosidasePrunin + Rhamnose
2Pruninβ-D-GlucosidaseNaringenin + Glucose

Hydrolysis Efficiency Under Varied Conditions

Studies demonstrate that reaction rates depend on pH, temperature, and enzyme immobilization.

Table 2: Hydrolysis Performance of Free vs. Immobilized this compound

ParameterFree this compoundImmobilized this compoundSource
Optimal pH4.04.0
Optimal Temperature70°C40–45°C
Hydrolysis Rate93% in 7 h85% in 7 h
Thermal StabilityModerateEnhanced (61.81% activity retained after 8 cycles)

Immobilization on chitosan microspheres or silica carriers (e.g., SBA-15) shifts the temperature optimum downward but improves operational stability.

Immobilization Techniques and Their Impact

Carrier materials and activation methods significantly influence enzyme activity and stability:

Table 3: Immobilization Methods and Outcomes

Carrier MaterialActivation MethodBinding EfficiencyActivity Recovery
Chitosan microspheresGlutaraldehyde cross-linking90%1.36 µmol/min·g
SBA-15 silicaGlutaraldehyde (7%)63.66%87.64%
Calcium alginateEntrapment90%83.84% hydrolysis

Glutaraldehyde-activated supports enable ionic adsorption followed by covalent bonding, enhancing enzyme retention .

Substrate Specificity and Kinetic Parameters

This compound acts on multiple glycosides, including hesperidin and rutin . Kinetic studies reveal differences between free and immobilized forms:

Table 4: Michaelis-Menten Constants (Km) and Vmax

SubstrateFree Enzyme (Km)Immobilized Enzyme (Km)Vmax (Free)Vmax (Immobilized)
Naringin20 mM9.75 mM65.53%83.84%

Immobilization reduces Km, indicating higher substrate affinity due to conformational changes or reduced diffusion limitations .

Scientific Research Applications

Debittering of Citrus Juices

One of the most prominent applications of naringinase is in the debittering of citrus juices, especially grapefruit juice. The enzyme hydrolyzes naringin, the primary bitter compound in grapefruit, into less bitter compounds such as prunin and naringenin. This process not only improves the taste but also enhances the overall quality and marketability of citrus products.

  • Mechanism : Naringin is broken down into rhamnose and prunin by α-L-rhamnosidase, followed by the conversion of prunin into glucose and tasteless naringenin by β-D-glucosidase .
  • Efficiency : Studies have shown that immobilized this compound can retain significant activity over multiple cycles, making it economically viable for industrial applications. For instance, one study reported that immobilized this compound retained 61.81% activity after eight cycles .

Biotransformation in Pharmaceuticals

This compound is also utilized in the biotransformation of various compounds in the pharmaceutical industry. It aids in the deglycosylation of glycopeptide antibiotics and other biologically active compounds.

  • Applications :
    • Hydrolysis of glycosides to produce bioactive aglycones.
    • Transformation of steroids and antibiotics to enhance their pharmacological properties .
  • Case Study : Research has demonstrated that this compound can effectively convert certain glycosides into their aglycone forms, which often exhibit improved biological activities compared to their glycosylated counterparts .

Food Industry Applications

Beyond juice debittering, this compound finds applications in various food processing techniques:

  • Improvement of Organoleptic Properties : The enzyme enhances flavor profiles in beverages like tea and wine by hydrolyzing compounds such as hesperidin .
  • Production of Functional Ingredients : this compound is used to produce L-rhamnose and other functional ingredients that can be incorporated into health foods and supplements .

Research and Development Insights

Recent advancements in microbial fermentation techniques have optimized the production of this compound. Various strains of fungi, particularly Aspergillus niger, have been identified as effective producers of this enzyme.

  • Production Optimization : Factors such as carbon sources (e.g., rhamnose), nitrogen sources (e.g., yeast extract), and fermentation conditions significantly influence this compound yield .
  • Immobilization Techniques : Different immobilization matrices have been explored to enhance enzyme stability and reusability. Sodium alginate has been identified as an effective support for immobilizing this compound due to its favorable characteristics .

Summary Table of this compound Applications

Application AreaDescriptionKey Findings
Citrus Juice DebitteringHydrolysis of naringin to reduce bitternessRetained significant activity over multiple cycles
Pharmaceutical BiotransformationDeglycosylation of antibiotics and steroidsEnhanced biological activity through hydrolysis
Food ProcessingImprovement of flavor profilesEffective in producing functional food ingredients
Microbial ProductionOptimized fermentation conditions for yieldAspergillus niger shows high production potential

Mechanism of Action

Comparison with Similar Compounds

Research Limitations and Contradictions

  • Activity Measurement Variability : Reported activities differ due to inconsistent assay conditions (e.g., 60°C vs. 40°C) and substrate solubility issues .
  • Carbon Source Controversy: While rhamnose is widely used, glucose may inhibit biosynthesis in some A.

Biological Activity

Naringinase is an enzyme primarily known for its ability to hydrolyze naringin, a bitter flavonoid glycoside found in grapefruit and other citrus fruits. This enzyme has significant applications in food technology, pharmaceuticals, and biotechnology due to its unique biochemical properties. The following sections detail the biological activity of this compound, including its production, enzymatic mechanisms, applications, and relevant case studies.

Enzymatic Mechanism

This compound consists of two main enzymatic activities:

  • α-L-rhamnosidase : Hydrolyzes naringin into rhamnose and prunin.
  • β-D-glucosidase : Further hydrolyzes prunin to yield glucose and naringenin, a non-bitter flavanone.

The overall reaction can be summarized as follows:

NaringinThis compoundRhamnose+Prunin D glucosidaseGlucose+Naringenin\text{Naringin}\xrightarrow{\text{this compound}}\text{Rhamnose}+\text{Prunin}\xrightarrow{\text{ D glucosidase}}\text{Glucose}+\text{Naringenin}

Production of this compound

This compound is predominantly produced by various fungal strains, with Aspergillus niger and Penicillium decumbens being the most studied. The production conditions significantly influence enzyme yield and activity.

Optimal Conditions for Production

Research indicates that the following conditions optimize this compound production:

  • Carbon Source : Rhamnose is preferred over glucose for enhanced enzyme activity .
  • Nitrogen Source : Yeast extract and sodium nitrate are effective nitrogen sources .
  • Inducers : Citrus peel components, particularly from red grapefruit, significantly stimulate enzyme production .
ComponentOptimal Concentration (g/100 mL)
NaNO₃3.332
Yeast Extract3.427
KH₂PO₄0.184
Red Grapefruit Albedo0.855
Naringin0.168
Rhamnose2.789

Biological Activity and Applications

The primary biological activity of this compound lies in its ability to debitter citrus juices by hydrolyzing naringin. This process not only improves the taste but also enhances the aroma of beverages by releasing aromatic compounds from glycosides .

Case Studies on this compound Applications

  • Debittering Citrus Juices :
    • A study demonstrated that free this compound hydrolyzed approximately 93% of naringin within 7 hours compared to 85% using immobilized forms . This rapid action is crucial for the beverage industry where consumer acceptance is paramount.
  • Wine Flavor Enhancement :
    • This compound has been effectively used in winemaking to enhance flavor profiles by releasing free aromatic compounds during fermentation processes .
  • Pharmaceutical Applications :
    • The enzyme's ability to biotransform steroids and antibiotics suggests potential applications in drug development and production .

Stability and Immobilization Techniques

Research has shown that this compound maintains stability up to 60 °C, making it suitable for various industrial processes . Immobilization techniques, such as using chitosan or alginate capsules, have been explored to enhance enzyme stability and reusability. For instance, chitosan-immobilized this compound exhibited similar activity levels compared to free enzyme forms while offering advantages in terms of recovery and reuse .

Comparison of Immobilization Methods

Immobilization MethodActivity Yield (%)Stability (°C)
Chitosan4.44Up to 60
AlginateVariableUp to 60

Q & A

Q. What scale-up challenges arise in transitioning this compound production from lab-scale to pilot bioreactors?

  • Methodological Answer :
  • Oxygen Transfer : Maintain kLa (volumetric oxygen transfer coefficient) > 100 h⁻¹ via Rushton turbines. Monitor dissolved oxygen (DO) at 30–40% saturation .
  • Shear Stress Mitigation : Use low-shear impellers for filamentous fungi. Optimize agitation (100–150 rpm) to prevent mycelial damage .

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